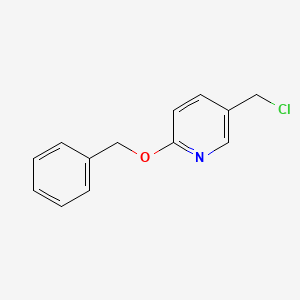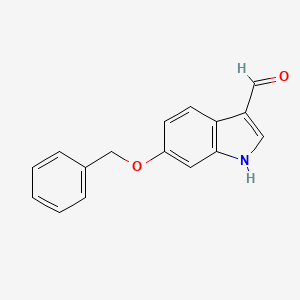
(4-(N-苄基磺酰胺)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(N-Benzylsulfamoyl)phenyl)boronic acid is a boronic acid derivative that is presumed to have potential applications in organic synthesis, particularly in the formation of amide bonds. While the specific compound is not directly discussed in the provided papers, boronic acids in general are known to be versatile reagents in organic chemistry. They are often used as catalysts or intermediates in various chemical reactions, including amidation and esterification processes .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboron compounds, which can be prepared through metalation reactions involving boron, magnesium, and iodine . Although the papers do not detail the synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, they do provide insight into the general methods of synthesizing boronic acid compounds. For example, the formation of amides using boronic acids as catalysts suggests that the synthesis of such compounds is crucial for facilitating these reactions .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. The ortho-substituents on the phenyl ring of boronic acids can influence their reactivity and effectiveness as catalysts. For instance, the presence of ortho-substituents in 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . This suggests that the molecular structure of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, particularly the substituents on the phenyl ring, could play a significant role in its reactivity.
Chemical Reactions Analysis
Boronic acids are known to catalyze various chemical reactions, including dehydrative amidation between carboxylic acids and amines, as well as esterification reactions . The effectiveness of these reactions can be influenced by the structure of the boronic acid used. For example, (3,4,5-Trifluorophenyl)boronic acid has been utilized to catalyze the formation of N-benzyl-4-phenylbutyramide from carboxylic acids and amines . This indicates that boronic acids with specific substituents can be tailored to catalyze particular reactions efficiently.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are essential for their application in organic synthesis. While the papers do not provide specific details on the properties of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, they do highlight the importance of these properties in the context of catalysis. For instance, the use of a heterogeneous catalyst like N-polystyrene-bound 4-boronopyridinium chloride, which can be recovered by filtration, underscores the practical advantages of certain physical properties in the context of reaction work-up and catalyst recovery .
科学研究应用
-
Fluorescence Imaging and Tumor Therapy
- Application Summary : Phenylboronic acid (PBA)-based functional materials have been used in fluorescence imaging and tumor therapy. They can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
- Methods : These materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging . For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy .
-
Antifungal, Antibacterial, Antiviral, Anti-parasite, and Anti-inflammatory Agents
- Application Summary : Benzoxaboroles, which are related to boronic acids, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- Methods : Benzoxaboroles are used as a versatile scaffold in organic synthesis, molecular recognition, and supramolecular chemistry .
- Results : Due to their desirable physicochemical and drug-like properties, benzoxaboroles have found wide applications in medicinal chemistry .
-
Fluorescence Imaging and Tumor Therapy
- Application Summary : Phenylboronic acid (PBA)-based functional materials have been used in fluorescence imaging and tumor therapy. They can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
- Methods : These materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging . For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy .
-
Antifungal, Antibacterial, Antiviral, Anti-parasite, and Anti-inflammatory Agents
- Application Summary : Benzoxaboroles, which are related to boronic acids, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- Methods : Benzoxaboroles are used as a versatile scaffold in organic synthesis, molecular recognition, and supramolecular chemistry .
- Results : Due to their desirable physicochemical and drug-like properties, benzoxaboroles have found wide applications in medicinal chemistry .
安全和危害
属性
IUPAC Name |
[4-(benzylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAPENXSWTNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621972 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-Benzylsulfamoyl)phenyl)boronic acid | |
CAS RN |
548769-96-6 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


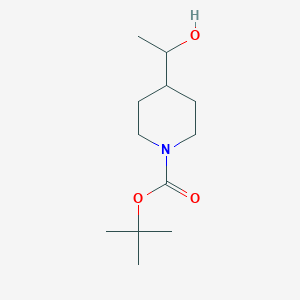
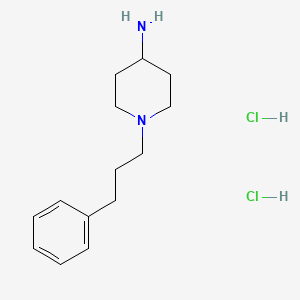
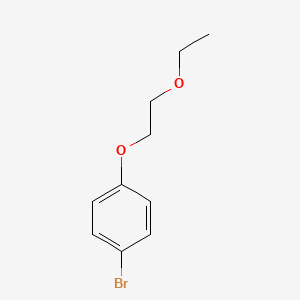


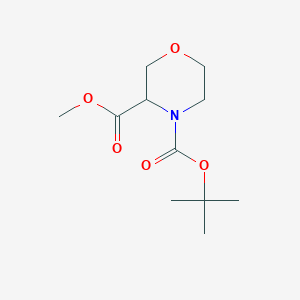

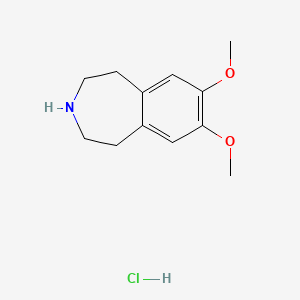
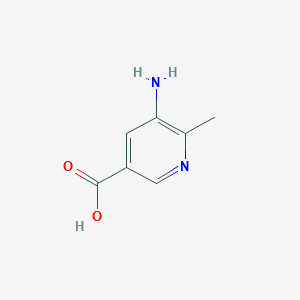
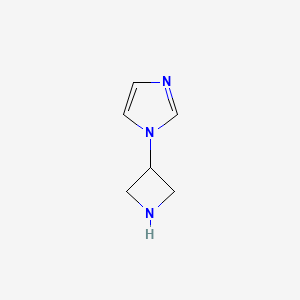
![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
